molecular formula C18H26N2O4 B1343938 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid CAS No. 436867-72-0

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

Cat. No. B1343938
CAS RN: 436867-72-0
M. Wt: 334.4 g/mol
InChI Key: BDMWQPJZSIGIBM-UHFFFAOYSA-N
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Description

“1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It is used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors like linagliptin, alogliptin, and other antidiabetic agents . It is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” involves several steps. In one key step, N-Boc protected 3-aminolactams were converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) . Another method involves dropping compound 3 (1-BOC-3-piperidines alcohol) into a reaction flask, warming up to 80 ℃, and allowing the reaction to proceed for 8 hours .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” is characterized by a molecular weight of 334.4 g/mol . The compound has a complex structure with several functional groups, including a benzyl group, a boc-amino group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” are complex and involve several steps. The compound can undergo reactions such as O-alkylation and hydrogenation . It can also react with pimelinketone in the presence of aluminum isopropylate .


Physical And Chemical Properties Analysis

“1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” has a molecular weight of 334.4 g/mol . It has a XLogP3-AA value of 0.1, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 6 .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of “1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid” is not clear, it is used as a precursor for the preparation of dipeptidyl peptidase IV inhibitors . These inhibitors are used in the treatment of diabetes.

properties

IUPAC Name

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMWQPJZSIGIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647489
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

CAS RN

436867-72-0
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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